2-Methoxy-4-(methylsulfanyl)aniline

Description

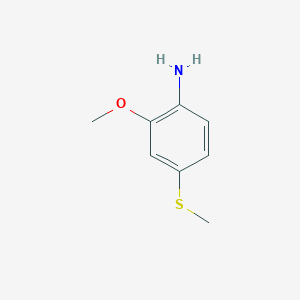

2-Methoxy-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Properties

IUPAC Name |

2-methoxy-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKJCXEBQDCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfanyl)aniline typically involves the introduction of the methoxy and methylsulfanyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is treated with methoxy and methylsulfanyl reagents under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a methylsulfanyl group.

4-Methoxy-2-methylsulfanylaniline: Similar structure but with different positioning of the methoxy and methylsulfanyl groups.

Uniqueness: 2-Methoxy-4-(methylsulfanyl)aniline is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Methoxy-4-(methylsulfanyl)aniline, with the chemical formula C8H11NOS, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring. This specific arrangement contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy and methylsulfanyl groups can influence the compound's binding affinity and reactivity, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various extracts from red cabbage, compounds similar to this compound demonstrated strong antibacterial activity against several strains of bacteria. The study utilized disc diffusion methods to measure the zone of inhibition, showing promising results for potential therapeutic applications .

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) revealed that this compound effectively scavenges free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays on breast cancer cell lines (MCF-7) showed cytotoxic effects, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction in cancer cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various plant extracts containing compounds like this compound. The chloroform extract exhibited strong antibacterial and antifungal activities, suggesting that this compound could serve as a natural preservative or therapeutic agent against infections .

- Antioxidant Potential : In another investigation, the antioxidant activity was quantified using both DPPH and ABTS assays. The results indicated a notable capacity for free radical scavenging, highlighting the compound's potential in preventing oxidative damage in biological systems .

- Cytotoxicity Against Cancer Cells : The cytotoxic effects were assessed on breast cancer cell lines (MCF-7), revealing that treatment with this compound led to significant cell death through apoptosis pathways, indicating its promise as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.